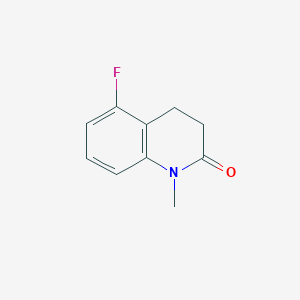

5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are a class of organic compounds with a wide range of biological properties such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are composed of a pyrazole and quinoline fragment, and their structure can be modified with a number of substituents that have a great influence on their physical, photophysical and biological properties .

Synthesis Analysis

The main methods of synthesis for quinoline derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . For example, some derivatives were synthesized regioselectively from 4-hydroxy-3-acyl quinolin-2-one .Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The structure of these compounds can be greatly influenced by the substituents attached to the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, oxidative aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones has been reported .Physical And Chemical Properties Analysis

The physical and photophysical properties of quinoline derivatives can be greatly influenced by the substituents attached to the quinoline ring .Applications De Recherche Scientifique

Antiviral Activity

Quinoline derivatives have been studied for their potential as antiviral agents. The structure of 5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can be modified to create compounds that exhibit inhibitory activity against various viruses. For instance, indole derivatives, which share a similar heterocyclic structure, have shown effectiveness against influenza and other RNA viruses .

Anticancer Properties

The quinolinone scaffold is a part of many bioactive compounds with antiproliferative and antitumor activities. Research has indicated that dihydroquinolinones can inhibit p38 MAP kinase, leading to cytotoxic activities in cancer cell lines . This suggests that 5-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one could be a valuable lead compound in cancer therapy.

Antimicrobial Effects

Compounds based on the quinolinone structure have been explored for their antimicrobial properties. The presence of the fluorine atom in the 5-Fluoro derivative could enhance its interaction with microbial enzymes, potentially leading to the development of new antimicrobial agents .

Enzyme Inhibition

Quinolinones are known to act as inhibitors for various enzymes. For example, they can inhibit RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses. This makes them an important target for antiviral drug development .

Neuroprotective Applications

Some quinolinone derivatives have been investigated for their neuroprotective effects. They can act as selective antagonists at specific receptor sites in the brain, which may be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory potential of quinolinone compounds is another area of interest. By modulating key inflammatory pathways, such as the p38 MAP kinase, these compounds can provide therapeutic benefits in conditions characterized by inflammation .

Pharmacological Research

Due to their diverse biological activities, quinolinones are used extensively in pharmacological research. They serve as key scaffolds for the synthesis of various pharmacophores, aiding in the discovery of new drugs with multiple therapeutic applications .

Material Science Applications

Beyond their biological applications, quinolinones can also be utilized in material science. They may contribute to the development of novel dyestuffs, sanitizers, corrosion inhibitors, and in the synthesis of copolymers, expanding their utility beyond the pharmaceutical domain .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a fluorine atom can enhance the biological activity of the compound .

Biochemical Pathways

Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

One study has shown that a related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Related compounds have shown a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-1-methyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMAJBKVOLBULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.